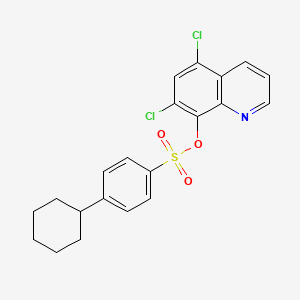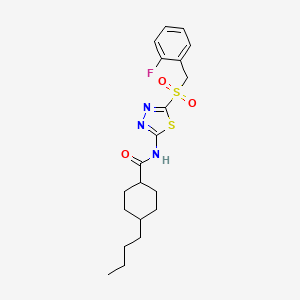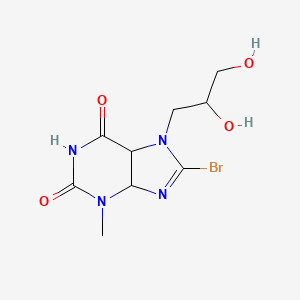
5,7-Dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate: is a chemical compound with the molecular formula C21H19Cl2NO3S and a molecular weight of 436.35 g/mol . This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a sulfonate group attached to a cyclohexylbenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate typically involves the following steps:
Formation of 5,7-Dichloroquinolin-8-ol: This intermediate can be synthesized by chlorination of quinolin-8-ol using reagents such as phosphorus oxychloride (POCl3) and chlorine gas under controlled conditions.
Sulfonation Reaction: The 5,7-Dichloroquinolin-8-ol is then reacted with 4-cyclohexylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, thiols, in solvents like ethanol or methanol, often with heating.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Potential applications in the development of antimicrobial agents due to its structural similarity to other bioactive quinoline derivatives .
Medicine:
- Investigated for its potential use in pharmaceuticals, particularly in the treatment of infections and inflammatory conditions .
Industry:
Mechanism of Action
based on its structure, it is likely to interact with biological targets such as enzymes or receptors through its quinoline and sulfonate moieties . The chlorine atoms may enhance its binding affinity and specificity to these targets.
Comparison with Similar Compounds
5,7-Dichloroquinolin-8-ol: A precursor in the synthesis of the target compound.
5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate: Another sulfonate derivative with similar structural features.
Uniqueness:
Properties
Molecular Formula |
C21H19Cl2NO3S |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-cyclohexylbenzenesulfonate |
InChI |
InChI=1S/C21H19Cl2NO3S/c22-18-13-19(23)21(20-17(18)7-4-12-24-20)27-28(25,26)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h4,7-14H,1-3,5-6H2 |
InChI Key |
IYIFOZIVZYAZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15108270.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15108275.png)
![9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B15108276.png)
![2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B15108278.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate](/img/structure/B15108282.png)
![{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B15108294.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15108300.png)
![tert-butyl 2-[2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate](/img/structure/B15108307.png)
![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108308.png)
![7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate](/img/structure/B15108313.png)
![3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B15108322.png)

![3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15108344.png)
